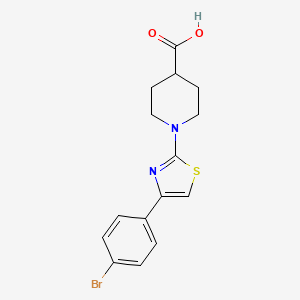

Acide 1-(4-(4-bromophényl)thiazol-2-yl)pipéridine-4-carboxylique

Vue d'ensemble

Description

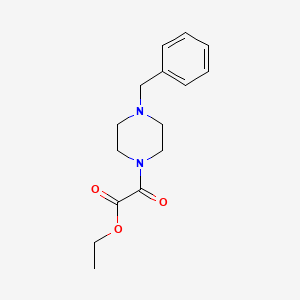

1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C15H15BrN2O2S and its molecular weight is 367.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antioxydante

Les dérivés thiazoliques, y compris le composé , ont été trouvés pour agir comme des antioxydants . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que le corps produit en réaction aux pressions environnementales et autres.

Activité analgésique

Les dérivés thiazoliques auraient également des propriétés analgésiques (soulagement de la douleur) . Cela pourrait potentiellement les rendre utiles dans le développement de nouveaux médicaments contre la douleur.

Activité anti-inflammatoire

Ces composés ont démontré des effets anti-inflammatoires . Cela suggère qu'ils pourraient être utilisés dans le traitement des affections caractérisées par une inflammation, telles que l'arthrite ou certaines maladies auto-immunes.

Activité antimicrobienne et antifongique

Les dérivés thiazoliques ont montré des propriétés antimicrobiennes et antifongiques . Cela signifie qu'ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments antimicrobiens et antifongiques.

Activité antivirale

La recherche a indiqué que les dérivés thiazoliques peuvent avoir des effets antiviraux . Cela suggère des applications potentielles dans le traitement des infections virales.

Activité neuroprotectrice

Les dérivés thiazoliques se sont avérés avoir des effets neuroprotecteurs . Cela signifie qu'ils pourraient potentiellement être utilisés dans le traitement des maladies neurodégénératives, telles que la maladie d'Alzheimer ou la maladie de Parkinson.

Activité antitumorale ou cytotoxique

Les dérivés thiazoliques ont démontré une activité antitumorale ou cytotoxique . Cela suggère qu'ils pourraient potentiellement être utilisés dans le développement de nouveaux traitements contre le cancer.

Activité herbicide

Certains dérivés thiazoliques se sont avérés avoir des activités herbicides . Cela suggère des applications potentielles en agriculture pour contrôler la croissance indésirable des plantes.

Orientations Futures

Research on similar compounds such as 4-(4-Bromophenyl)-thiazol-2-amine derivatives is ongoing to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer . This suggests potential future directions for research on 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid.

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to its diverse biological activities .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (36726) and formula (C15H15BrN2O2S) suggest that it may have reasonable bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Analyse Biochimique

Biochemical Properties

1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and affecting cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid on various cell types and cellular processes are significant. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions ultimately contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cellular context. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular activity, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid in animal models are dose-dependent. At lower doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activity . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit enzymes involved in the biosynthesis of certain bacterial lipids, thereby disrupting bacterial cell membrane integrity and function. Additionally, it can affect the metabolism of cancer cells by modulating the activity of metabolic enzymes, leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, facilitating its accumulation in target cells and tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of this compound can significantly impact its biochemical and cellular effects.

Propriétés

IUPAC Name |

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2S/c16-12-3-1-10(2-4-12)13-9-21-15(17-13)18-7-5-11(6-8-18)14(19)20/h1-4,9,11H,5-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJCOCPMGGSXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391122 | |

| Record name | 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296899-02-0 | |

| Record name | 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)

![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)

![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)

![5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274723.png)

![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)